REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)=[NH:8])C>C(O)=O>[Br:15][C:11]1[CH:10]=[C:9]([C:7]2[NH:8][CH:4]=[CH:5][N:6]=2)[CH:14]=[CH:13][CH:12]=1
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Name
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N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide
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Quantity
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2.85 g
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Type
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reactant
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Smiles
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C(C)OC(CNC(=N)C1=CC(=CC=C1)Br)OCC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo (2×PhMe chase)
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (MeOH/NH4OH/CH2Cl2)
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Name
|
|
Type
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product
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Smiles
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BrC=1C=C(C=CC1)C=1NC=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |